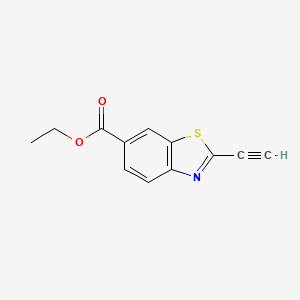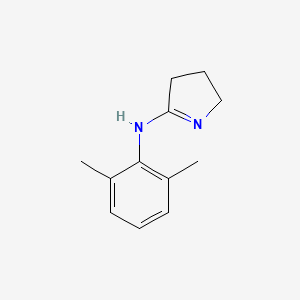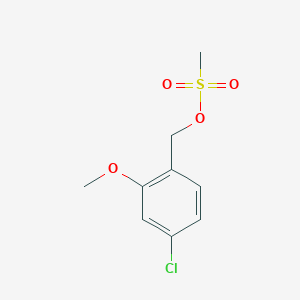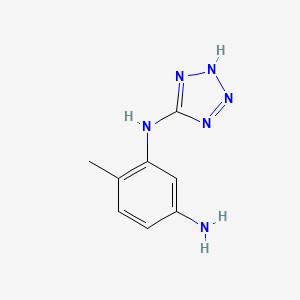
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine is an organic compound that features a benzene ring substituted with a methyl group, two amine groups, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine typically involves the introduction of the tetrazole ring onto a pre-functionalized benzene derivative. One common method involves the reaction of 4-methyl-3-nitrobenzene-1,3-diamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups would yield nitro derivatives, while reduction would revert them to amine groups. Substitution reactions can yield a variety of tetrazole derivatives depending on the nucleophile used.
科学研究应用
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s tetrazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of high-energy materials, such as explosives and propellants, due to the energetic properties of the tetrazole ring.
作用机制
The mechanism by which 4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine exerts its effects depends on its specific application. In biological systems, the tetrazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action in coordination chemistry.
相似化合物的比较
Similar Compounds
1,3,5-tris(1H-tetrazol-5-yl)benzene: A compound with three tetrazole rings attached to a benzene ring, used in high-energy materials.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine:
2,5-di(2H-tetrazol-5-yl)terephthalic acid: A compound used in the synthesis of metal-organic frameworks with high adsorption capacities.
Uniqueness
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine is unique due to the presence of both amine and tetrazole functional groups on the same benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields. The compound’s structural properties also contribute to its potential biological activity and energetic properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H10N6 |
|---|---|
分子量 |
190.21 g/mol |
IUPAC 名称 |
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C8H10N6/c1-5-2-3-6(9)4-7(5)10-8-11-13-14-12-8/h2-4H,9H2,1H3,(H2,10,11,12,13,14) |
InChI 键 |
FWQAGNSKOHGWIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)NC2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
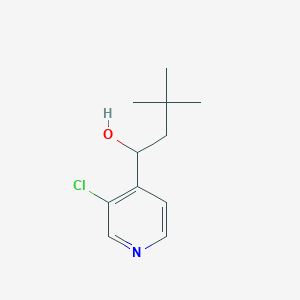
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)

![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
